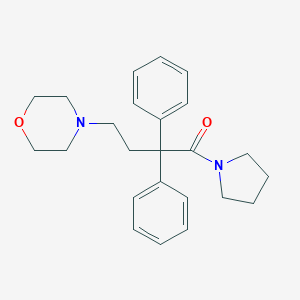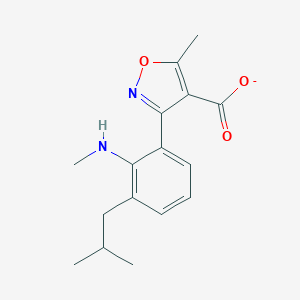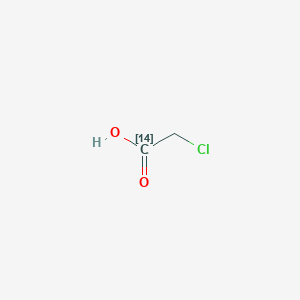![molecular formula C19H20O2 B154686 Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- CAS No. 1943-96-0](/img/structure/B154686.png)
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is a chemical compound that is commonly used in scientific research. It is also known as DABCO, which is an acronym for di-aza-bicyclo-octane. This compound has a bicyclic structure, which makes it a useful building block for many organic molecules.2.1]hept-2-ylidenebis-.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is not fully understood. However, it is believed that DABCO acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. This makes it a useful catalyst in many organic reactions. DABCO can also act as a nucleophile, which means it can attack electrophilic centers in a molecule.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical or physiological effects of Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-. This compound is not used as a drug or medication, and it is not known to have any toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- in lab experiments is its stability. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also a versatile building block that can be used in a variety of organic synthesis reactions.
One limitation of using Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is its cost. It is a relatively expensive compound compared to other catalysts and reagents. It is also not very soluble in water, which can make it difficult to work with in aqueous reactions.
Direcciones Futuras
There are many future directions for research on Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-. One area of research is the development of new synthetic methods using DABCO as a catalyst. Another area of research is the use of DABCO as a ligand in coordination chemistry. Additionally, there is potential for the use of DABCO in the development of new materials, such as polymers and nanoparticles.
Conclusion
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is a useful compound in scientific research due to its stability and versatility. It can be synthesized using a variety of methods and has many applications in organic synthesis and coordination chemistry. While its mechanism of action is not fully understood, it is believed to act as a Lewis base and nucleophile. There are no known biochemical or physiological effects of this compound, and it is relatively expensive to use in lab experiments. However, there is potential for future research in the development of new synthetic methods, coordination chemistry, and materials science.
Métodos De Síntesis
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with ethylenediamine. This reaction produces DABCO as the final product. Another method involves the reaction of cyclohexene with nitrosyl chloride in the presence of sodium hydroxide. This reaction produces DABCO as well as other byproducts.
Aplicaciones Científicas De Investigación
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- has many scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. It can also be used as a ligand in coordination chemistry. DABCO has been shown to be an effective catalyst in a variety of reactions, including the oxidation of alcohols, the reduction of ketones, and the synthesis of cyclic carbonates.
Propiedades
Número CAS |
1943-96-0 |
|---|---|
Nombre del producto |
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- |
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C19H20O2/c20-17-7-3-14(4-8-17)19(12-13-1-2-16(19)11-13)15-5-9-18(21)10-6-15/h3-10,13,16,20-21H,1-2,11-12H2 |
Clave InChI |
RBWZNZOIVJUVRB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canónico |
C1CC2CC1CC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Otros números CAS |
1943-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)

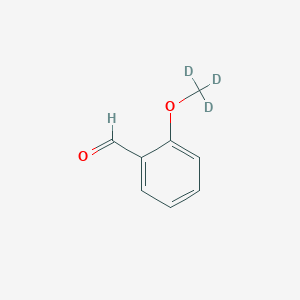

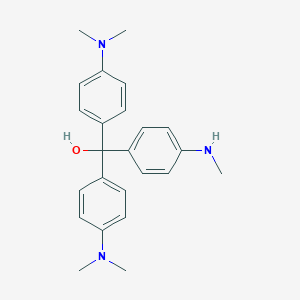
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
